molecular formula C6H10O3 B1268298 3-Allyloxypropionic Acid CAS No. 22577-15-7

3-Allyloxypropionic Acid

Cat. No. B1268298
CAS RN: 22577-15-7
M. Wt: 130.14 g/mol
InChI Key: LBJZZFXUVYHXPH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3-allyloxypropionic acid and its derivatives, such as 3-hydroxypropionic acid, has been extensively studied. A notable approach involves the catalytic conversion of allyl alcohol, highlighting the potential of using bio-renewable pathways. Gold-based and bimetallic catalysts have demonstrated outstanding potential in the aerobic oxidation of allyl alcohol to produce 3-hydroxypropionic acid, which can be related to the synthesis pathway of 3-allyloxypropionic acid (Falletta et al., 2011). This method represents an eco-sustainable pathway, emphasizing the importance of catalyst design in achieving high selectivity and yield.

Molecular Structure Analysis

Molecular structure analysis of 3-allyloxypropionic acid involves understanding its chemical bonding, spatial arrangement, and electronic configuration, which are crucial for predicting reactivity and interactions with other molecules. While specific studies on 3-allyloxypropionic acid's molecular structure are not directly mentioned, the structural analysis of similar compounds, such as 3-hydroxypropionic acid, provides valuable insights into its chemical behavior and properties.

Chemical Reactions and Properties

The chemical reactivity of 3-allyloxypropionic acid is influenced by its functional groups, which participate in various organic reactions. The presence of the allyloxy group allows for nucleophilic substitution reactions, while the carboxylic acid moiety can undergo condensation and esterification reactions. The transformation of allyl alcohol to 3-hydroxypropionic acid via oxidation, as discussed by Della Pina et al. (2009), serves as an example of the type of chemical reactions relevant to 3-allyloxypropionic acid (Della Pina, Falletta, & Rossi, 2009).

Scientific Research Applications

1. Biotechnological Production

3-Allyloxypropionic acid, more commonly known as 3-hydroxypropionic acid (3-HP), is a significant platform chemical in biotechnology. It has been identified as a key precursor for the production of various value-added compounds like acrylic acid, 1,3-propanediol, methyl acrylate, acrylamide, and others. Research has focused on metabolically engineering various microorganisms, including yeast, Escherichia coli, and cyanobacteria, for the biosynthesis of 3-HP. The use of genetically engineered microorganisms and metabolic pathways utilizing glucose or glycerol as substrates has been explored extensively (Vidra & Németh, 2017).

2. Environmental Sustainability

A notable advancement in the field of 3-HP research is its production from renewable sources, like carbon dioxide. The cyanobacterium Synechocystis sp. PCC 6803 has been engineered to produce 3-HP directly from CO2, highlighting the potential of photosynthetic production of 3-HP from sunlight and CO2. This approach not only offers a sustainable production method but also contributes to carbon capture and utilization (Wang et al., 2016).

3. Synthetic Biology and Metabolic Engineering

The field of synthetic biology has seen significant contributions in terms of developing 3-HP-inducible systems. Research on Pseudomonas putida has led to the identification of inducible promoters and transcriptional regulators that are highly responsive to 3-HP. These discoveries are instrumental in the development of switchable systems and orthogonal gene expression control, which are crucial in synthetic biology and biotechnological applications (Hanko et al., 2017).

Safety And Hazards

3-Allyloxypropionic Acid is a combustible liquid. It causes skin irritation and serious eye irritation. After handling, skin should be washed thoroughly. Protective gloves and eye protection should be worn. It should be kept away from heat, sparks, open flames, and hot surfaces .

properties

IUPAC Name

3-prop-2-enoxypropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O3/c1-2-4-9-5-3-6(7)8/h2H,1,3-5H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBJZZFXUVYHXPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60338972
Record name 3-Allyloxypropionic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60338972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Allyloxypropionic Acid

CAS RN

22577-15-7
Record name 3-Allyloxypropionic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60338972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Allyloxypropionic Acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
K Arai, K Yamazaki - Polymer journal, 1993 - nature.com
… Polymerization 10-Undecenoic acid and 3-allyloxypropionic acid were neutralized with sodium hydroxide aqueous solution monitoring the pH with a pH-meter to get aqueous solutions …
Number of citations: 4 www.nature.com
RC Lamb, JG Pacifici, PW Ayers - The Journal of Organic …, 1965 - ACS Publications
… /3-Allyloxypropionic acid was converted to its acid chloride with phosphorus pentachloride; the acid chloride was converted to the peroxide with sodium peroxide. Theinfrared spectrum …
Number of citations: 8 pubs.acs.org
R Sakai, T Matsuyama, J Ida - Colloids and Surfaces A: Physicochemical …, 2020 - Elsevier
… First, 3-allyloxypropionic acid immobilized on MNP was synthesized via the coprecipitation method in the presence of 3-allyloxypropionic acid in the coprecipitation solution similar to …
Number of citations: 12 www.sciencedirect.com
SM Kim, AY Kim, I Lee, H Park… - Journal of Nanoscience …, 2016 - ingentaconnect.com
Self-polishing copolymers containing two different Zn acrylate monomers in varying ratios were designed and synthesized for marine anti-biofouling applications. Zinc methacrylate is a …
Number of citations: 7 www.ingentaconnect.com
MR Jensen - 2018 - search.proquest.com
Bacterial peptidoglycan (PG), a thick mesh-like polymer of alternating N-acetylmuramic acid (NAM) and N-acetylglucosamine (NAG) crosslinked by a peptide chain, not only protects …
Number of citations: 3 search.proquest.com
MC Connor, SA Finkenstaedt-Quinn… - … Education Research and …, 2019 - pubs.rsc.org
… The provided IR and 1 H NMR spectra corresponded to 3-allyloxypropionic acid (Appendix, Fig. 5) and the correct response to Synthesis 3 was “no, the product was not synthesized.” …
Number of citations: 34 pubs.rsc.org
PW Ayers - 1966 - search.proquest.com
… /3-Allyloxypropionic acid was converted to its acid chloride with phosphorus pentachloride; the acid chloride was converted to the peroxide with sodium peroxide. The infrared spectrum …
Number of citations: 2 search.proquest.com
M Connor - 2021 - deepblue.lib.umich.edu
The present state of modern organic chemistry is in part due to the advent of nuclear magnetic resonance (NMR) spectroscopy. This analytical technique has transformed the field from …
Number of citations: 2 deepblue.lib.umich.edu

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